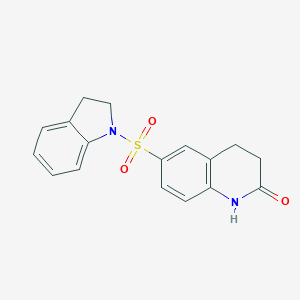

![molecular formula C17H13N3O4S B263268 N-(1,3-benzodioxol-5-yl)-2-[(3-oxo-3,4-dihydroquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B263268.png)

N-(1,3-benzodioxol-5-yl)-2-[(3-oxo-3,4-dihydroquinoxalin-2-yl)sulfanyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1,3-benzodioxol-5-yl)-2-[(3-oxo-3,4-dihydroquinoxalin-2-yl)sulfanyl]acetamide, also known as BDA-410, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDA-410 is a small molecule inhibitor of the mitochondrial permeability transition pore (mPTP), which is a non-selective channel that regulates the flow of ions and molecules in and out of the mitochondria. The mPTP is involved in various cellular processes, including apoptosis, necrosis, and autophagy. Therefore, the inhibition of mPTP by BDA-410 has the potential to modulate these processes and provide therapeutic benefits.

Mecanismo De Acción

N-(1,3-benzodioxol-5-yl)-2-[(3-oxo-3,4-dihydroquinoxalin-2-yl)sulfanyl]acetamide exerts its pharmacological effects by inhibiting the opening of the mPTP. The mPTP is a non-selective channel that allows the passage of ions and molecules with a molecular weight of less than 1.5 kDa. The opening of the mPTP is triggered by various stimuli, including oxidative stress, calcium overload, and mitochondrial depolarization. The opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, the release of pro-apoptotic factors, and the induction of cell death. N-(1,3-benzodioxol-5-yl)-2-[(3-oxo-3,4-dihydroquinoxalin-2-yl)sulfanyl]acetamide binds to the mPTP and prevents its opening, thereby preserving the mitochondrial function and reducing cell death.

Biochemical and physiological effects:

N-(1,3-benzodioxol-5-yl)-2-[(3-oxo-3,4-dihydroquinoxalin-2-yl)sulfanyl]acetamide has been shown to have various biochemical and physiological effects in different experimental settings. In animal models of ischemia-reperfusion injury, N-(1,3-benzodioxol-5-yl)-2-[(3-oxo-3,4-dihydroquinoxalin-2-yl)sulfanyl]acetamide has been reported to reduce oxidative stress, inflammation, and apoptosis, and improve mitochondrial function and energy metabolism. In cancer cells, N-(1,3-benzodioxol-5-yl)-2-[(3-oxo-3,4-dihydroquinoxalin-2-yl)sulfanyl]acetamide has been shown to induce cell death by activating the intrinsic apoptotic pathway and inhibiting the Warburg effect, which is a metabolic adaptation of cancer cells to aerobic glycolysis. In neuronal cells, N-(1,3-benzodioxol-5-yl)-2-[(3-oxo-3,4-dihydroquinoxalin-2-yl)sulfanyl]acetamide has been demonstrated to protect against excitotoxicity, oxidative stress, and mitochondrial dysfunction, and improve synaptic plasticity and cognitive function.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(1,3-benzodioxol-5-yl)-2-[(3-oxo-3,4-dihydroquinoxalin-2-yl)sulfanyl]acetamide has several advantages and limitations for laboratory experiments. One of the main advantages is its specificity and potency in inhibiting the mPTP. N-(1,3-benzodioxol-5-yl)-2-[(3-oxo-3,4-dihydroquinoxalin-2-yl)sulfanyl]acetamide has been shown to be highly selective for the mPTP and does not affect other mitochondrial channels or transporters. Another advantage is its stability and solubility in physiological solutions, which allows for easy administration and dosing. However, one of the limitations is its potential toxicity and side effects, which need to be carefully evaluated in preclinical and clinical studies. Another limitation is its limited bioavailability and distribution in vivo, which may require the use of drug delivery systems to enhance its efficacy and target specificity.

Direcciones Futuras

N-(1,3-benzodioxol-5-yl)-2-[(3-oxo-3,4-dihydroquinoxalin-2-yl)sulfanyl]acetamide has several potential future directions for scientific research and clinical development. One direction is to further investigate its therapeutic effects in different disease models, including neurodegenerative disorders, cardiovascular diseases, and cancer. Another direction is to optimize its pharmacokinetic and pharmacodynamic properties, such as its bioavailability, distribution, and metabolism, to enhance its efficacy and safety in vivo. Another direction is to explore its combination therapy with other drugs or interventions, such as chemotherapy, radiotherapy, or stem cell transplantation, to improve the outcomes of various diseases. Finally, another direction is to develop new analogs or derivatives of N-(1,3-benzodioxol-5-yl)-2-[(3-oxo-3,4-dihydroquinoxalin-2-yl)sulfanyl]acetamide with improved selectivity, potency, and pharmacological properties, to expand the repertoire of mPTP inhibitors for clinical use.

Métodos De Síntesis

The synthesis of N-(1,3-benzodioxol-5-yl)-2-[(3-oxo-3,4-dihydroquinoxalin-2-yl)sulfanyl]acetamide involves several steps, including the condensation of 2-mercaptoquinoxaline with 3-nitrophthalic anhydride to form the key intermediate, followed by the reaction with 1,3-benzodioxole-5-carboxylic acid. The final step involves the acetylation of the amine group with acetic anhydride. The synthesis of N-(1,3-benzodioxol-5-yl)-2-[(3-oxo-3,4-dihydroquinoxalin-2-yl)sulfanyl]acetamide has been described in detail in the literature, and the compound has been obtained in high yield and purity.

Aplicaciones Científicas De Investigación

N-(1,3-benzodioxol-5-yl)-2-[(3-oxo-3,4-dihydroquinoxalin-2-yl)sulfanyl]acetamide has been extensively studied in various scientific fields, including neuroscience, cardiology, and oncology. In neuroscience, N-(1,3-benzodioxol-5-yl)-2-[(3-oxo-3,4-dihydroquinoxalin-2-yl)sulfanyl]acetamide has been shown to protect against ischemic brain injury and neurodegeneration by inhibiting mPTP opening and reducing mitochondrial dysfunction. In cardiology, N-(1,3-benzodioxol-5-yl)-2-[(3-oxo-3,4-dihydroquinoxalin-2-yl)sulfanyl]acetamide has been demonstrated to improve cardiac function and reduce myocardial infarct size in animal models of ischemia-reperfusion injury. In oncology, N-(1,3-benzodioxol-5-yl)-2-[(3-oxo-3,4-dihydroquinoxalin-2-yl)sulfanyl]acetamide has been reported to induce cell death in cancer cells and sensitize them to chemotherapy by modulating the mPTP.

Propiedades

Nombre del producto |

N-(1,3-benzodioxol-5-yl)-2-[(3-oxo-3,4-dihydroquinoxalin-2-yl)sulfanyl]acetamide |

|---|---|

Fórmula molecular |

C17H13N3O4S |

Peso molecular |

355.4 g/mol |

Nombre IUPAC |

N-(1,3-benzodioxol-5-yl)-2-[(3-oxo-4H-quinoxalin-2-yl)sulfanyl]acetamide |

InChI |

InChI=1S/C17H13N3O4S/c21-15(18-10-5-6-13-14(7-10)24-9-23-13)8-25-17-16(22)19-11-3-1-2-4-12(11)20-17/h1-7H,8-9H2,(H,18,21)(H,19,22) |

Clave InChI |

YIKXNJRGIMOCNG-UHFFFAOYSA-N |

SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC4=CC=CC=C4NC3=O |

SMILES canónico |

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC4=CC=CC=C4NC3=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(dimethylamino)-N-[4-(1H-imidazol-1-ylmethyl)phenyl]benzamide](/img/structure/B263186.png)

![[2-Oxo-2-({4-[(pyridin-2-ylamino)carbonyl]phenyl}amino)ethoxy]acetic acid](/img/structure/B263189.png)

![N-(4-{[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B263195.png)

![N-{2-[4,5-dimethoxy-2-(piperidin-1-ylsulfonyl)phenyl]ethyl}methanesulfonamide](/img/structure/B263197.png)

![4,7-dimethoxy-2-({[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B263199.png)

![2,1,3-Benzothiadiazol-5-ylmethyl dibenzo[b,d]furan-2-yl ether](/img/structure/B263201.png)

![1-[(4-chlorophenyl)sulfonyl]-N-1-naphthylprolinamide](/img/structure/B263203.png)

![Ethyl 5-({1-[(4-chlorophenyl)sulfonyl]prolyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B263204.png)

![2-amino-5-oxo-4,6-diphenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B263205.png)

![1-Benzoyl-4-[4-(4-methylphenyl)-1,3-thiazol-2-YL]piperazine](/img/structure/B263210.png)

![N-[2-(2-ethoxyphenoxy)ethyl]thiophene-2-carboxamide](/img/structure/B263214.png)